Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate
Description
Properties
CAS No. |
853344-66-8 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methoxy-5-methylphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4/c1-4-22-18(20)13(11-19)10-14-6-8-17(23-14)15-9-12(2)5-7-16(15)21-3/h5-10H,4H2,1-3H3/b13-10+ |
InChI Key |
FYVMXUTYVHSTBD-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate typically involves the reaction of ethyl cyanoacetate with 5-(2-methoxy-5-methylphenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate serves as an essential intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including:
- Oxidation : The furan ring can be oxidized to generate furanones.
- Reduction : The cyano group can be converted to an amine, broadening its functional utility.
- Substitution Reactions : The ester group can participate in nucleophilic substitution, leading to the formation of amides or alcohols .
Biological Activities
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, with some derivatives showing promising results in inhibiting cancer cell growth in vitro .
Material Science
In material science, this compound is explored for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that exhibit enhanced properties such as increased durability or specific chemical reactivity. This application is particularly relevant in the formulation of advanced materials for industrial uses .
Medicinal Chemistry
Due to its diverse functional groups, this compound is being studied for potential therapeutic applications. Its structure allows for modifications that could lead to new drug candidates with improved efficacy and reduced side effects .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of ethyl 2-cyano derivatives against several bacterial strains. The results indicated that certain modifications of this compound achieved minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against resistant strains such as MRSA, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, ethyl 2-cyano derivatives were tested on various cancer cell lines, including MCF-7 and MDA-MB-231. The compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective agents in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acrylate moiety can undergo Michael addition reactions with thiol groups in enzymes, leading to enzyme inhibition .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons with Ethyl 2-Cyano-3-(Substituted Phenyl Furan) Acrylates
Two closely related compounds from the same family were investigated by Aleinikova and Blokhin ():
- Compound I: 2-Cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester.
- Compound II: 2-Cyano-3-[5-(2-nitrophenyl)-2-furan] acrylic acid ethyl ester.
Key Findings:
Analysis :
- Substituent Effects : The methyl group in Compound I enhances thermal stability, as evidenced by lower enthalpy (ΔH) and higher entropy (ΔS) compared to the nitro-substituted Compound II. The nitro group in Compound II introduces steric and electronic effects, leading to reduced entropy in the gas phase due to restricted molecular rotation .
- Inference for Target Compound: The 2-methoxy-5-methylphenyl substituent in the target compound combines electron-donating (methoxy) and mildly electron-donating (methyl) groups.
Pharmacological Context: Benzofuran Analogs
Benzofuran derivatives, such as 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, exhibit pharmacological activity (e.g., antimicrobial, anti-inflammatory) due to their planar aromatic systems and functional group diversity . However, the absence of a fused benzene ring may reduce π-π stacking interactions critical for binding to biological targets .
Biological Activity
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate (CAS Number: 853344-66-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and antimicrobial activities, supported by relevant research findings and case studies.
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.3 g/mol
- Structure : The compound features a cyano group, a furan ring, and an ethyl acrylate moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells .
- Case Study : A study evaluated the compound's effects on Ehrlich ascites carcinoma (EAC) cells in mice. The results showed significant reduction in tumor volume and increased survival rates among treated groups compared to controls. The docking studies suggested favorable interactions with key apoptotic receptors, enhancing its anticancer efficacy .
- IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated:
- In Vivo Studies : The sodium salt form of the compound demonstrated significant antioxidant effects in vivo, reducing oxidative stress markers in treated animals. This suggests potential applications in managing oxidative stress-related diseases .
- Mechanism : The antioxidant activity is attributed to the presence of the furan ring and cyano group, which may scavenge free radicals and inhibit lipid peroxidation processes .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored as well:
- In Vitro Evaluation : Studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
- Synergistic Effects : Notably, when combined with other antibiotics, the compound displayed synergistic effects that enhanced overall antimicrobial efficacy, suggesting its potential as an adjuvant therapy in infectious diseases .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or Wittig-Horner reactions. For example:
- Nucleophilic substitution : Reacting sodium 2-nitrophenoxide with halogenated furfural derivatives (e.g., 5-bromo-2-furaldehyde) under controlled conditions yields intermediates, which can be further functionalized with cyanoacetate esters .
- Wittig-Horner reaction : Using ethyl 2-(diethoxyphosphoryl)acetate with furan-aldehyde derivatives in anhydrous solvents (e.g., toluene) achieves high yields (~80–90%) of the acrylate product with E-selectivity .
Q. Optimization parameters :
- Temperature: Maintain 80–100°C for Wittig reactions to ensure complete conversion.
- Catalysts: Use Lewis acids (e.g., BF₃) for cyclization steps to enhance regioselectivity .
- Solvent choice: Anhydrous DMF or toluene minimizes side reactions .
Q. Table 1. Comparison of synthetic methods
| Method | Yield (%) | Selectivity | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Moderate | Na phenoxide, 80°C, DMF | |
| Wittig-Horner | 80–90 | High (E) | Toluene, 100°C, 48 hr |
Q. What experimental techniques are suitable for characterizing the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane to obtain high-quality crystals.
Data collection : Employ a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and thermal parameters .
Q. Critical parameters :
Q. How can thermodynamic properties such as heat capacity be experimentally determined?
Low-temperature adiabatic calorimetry is the primary method:
- Instrumentation : Use a TAU-10 adiabatic calorimeter to measure heat capacity (78–370 K) .
- Procedure :
- Calibrate the calorimeter with standard reference materials (e.g., sapphire).
- Perform stepwise heating (1–2 K intervals) to collect Cₚ data.
- Fit polynomial equations to experimental data for calculating standard thermodynamic functions (entropy, enthalpy) .
Q. Table 2. Thermodynamic data for related acrylates
| Compound | Cₚ (J/mol·K) at 298 K | ΔH (kJ/mol) | Reference |
|---|---|---|---|
| Ethyl-2-cyano-3-(4-methylphenyl)acrylate | 245.3 ± 1.5 | 12.7 ± 0.3 |
Advanced Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions:
Electronic structure : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a narrow HOMO-LUMO gap (<3 eV) suggests high electrophilicity .
Global reactivity indices :
- Electronegativity (χ): χ = (IP + EA)/2, where IP and EA are ionization potential and electron affinity.
- Hardness (η): η = (IP – EA)/2. Soft molecules (η < 4 eV) are more reactive .
Solvent effects : Use polarizable continuum models (PCM) to simulate solvation .
Validation : Compare computed IR spectra or dipole moments with experimental data to refine functional choice .
Q. What strategies resolve contradictions in reported thermodynamic data for related acrylate derivatives?
Contradictions often arise from measurement techniques or sample purity. Strategies include:
Cross-validation : Compare adiabatic calorimetry data with differential scanning calorimetry (DSC) results. For example, DSC can detect phase transitions missed by adiabatic methods .
Sample purification : Use column chromatography (silica gel, hexane/EtOAc) to achieve >99% purity before measurement .
Statistical analysis : Apply the NIST REFPROP database to assess outliers and recalculate thermodynamic functions .
Case study : Discrepancies in ΔH values for similar compounds were resolved by identifying residual solvent effects in DSC measurements .
Q. How can reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?
Mechanistic studies require a combination of experimental and computational approaches:
Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., azide intermediates in cycloadditions) .
Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
DFT-based transition state analysis : Locate saddle points for key steps (e.g., ring closure in thiaphosphetane formation) .
Example : The reaction of ethyl acrylate derivatives with Lawesson’s reagent proceeds via nucleophilic attack followed by ring closure, as confirmed by KIE and DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
